molecular formula C9H14ClNO3 B2773185 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride CAS No. 150630-48-1

2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride

Cat. No. B2773185
CAS RN: 150630-48-1
M. Wt: 219.67
InChI Key: SGTXULRPCLWACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride, commonly known as EHP-101, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic properties in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of EHP-101 is not fully understood. However, it has been proposed that EHP-101 exerts its therapeutic effects by modulating the activity of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain sensation, mood, and appetite. EHP-101 has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory properties.
Biochemical and Physiological Effects:
EHP-101 has been shown to have various biochemical and physiological effects in animal models. It has been reported to reduce the production of pro-inflammatory cytokines and oxidative stress markers in the brain. Furthermore, EHP-101 has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EHP-101 in lab experiments is its high potency and specificity towards the CB2 receptor. This allows for precise modulation of the endocannabinoid system without affecting other receptors. However, one of the limitations of using EHP-101 is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of EHP-101. One potential application is in the treatment of multiple sclerosis, where EHP-101 has shown promising results in animal models. Furthermore, EHP-101 has also been proposed as a potential treatment for neuropathic pain and epilepsy. Additionally, further research is needed to fully elucidate the mechanism of action of EHP-101 and to optimize its pharmacokinetic properties for clinical use.
In conclusion, EHP-101 is a novel chemical compound that has shown potential therapeutic properties in the treatment of various neurological disorders. Its high potency and specificity towards the CB2 receptor make it a promising candidate for further research and development. However, further studies are needed to fully understand the mechanism of action of EHP-101 and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of EHP-101 involves the reaction of 2-ethyl-3-hydroxy-4(1H)-pyridinone with 2-chloroethanol in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain EHP-101 in its hydrochloride salt form. This synthesis method has been reported in a research article published in the Journal of Medicinal Chemistry.

Scientific Research Applications

EHP-101 has been extensively studied for its potential therapeutic properties in the treatment of various neurological disorders such as multiple sclerosis, neuropathic pain, and epilepsy. In a study conducted on animal models, EHP-101 was found to have a neuroprotective effect by reducing inflammation and oxidative stress in the brain. Furthermore, EHP-101 has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-2-7-9(13)8(12)3-4-10(7)5-6-11;/h3-4,11,13H,2,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTXULRPCLWACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C=CN1CCO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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